(4-(2-Chlorophenyl)thiazol-2-yl)methyl (methanesulfonate)
Overview
Description
(4-(2-Chlorophenyl)thiazol-2-yl)methyl (methanesulfonate) is a chemical compound that features a thiazole ring substituted with a 2-chlorophenyl group and a methanesulfonate ester. Thiazole rings are known for their aromaticity and biological activity, making them valuable in various fields of research and industry .
Mechanism of Action
Target of Action
These include enzymes, receptors, and biochemical pathways involved in antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
They can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . The thiazole ring’s aromaticity allows it to participate in donor–acceptor, nucleophilic, and oxidation reactions .
Biochemical Pathways
They can activate or stop these pathways, leading to a variety of downstream effects .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents may influence their action in different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Chlorophenyl)thiazol-2-yl)methyl (methanesulfonate) typically involves the nucleophilic addition reaction of 2-chlorophenylthiazole with methanesulfonyl chloride in the presence of a base such as sodium hydroxide . The reaction is carried out in an organic solvent like acetone at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(4-(2-Chlorophenyl)thiazol-2-yl)methyl (methanesulfonate) undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the 2-chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve organic solvents and controlled temperatures .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
(4-(2-Chlorophenyl)thiazol-2-yl)methyl (methanesulfonate) has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
(4-(2-Chlorophenyl)thiazol-2-yl)methyl (methanesulfonate) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a 2-chlorophenyl group and a methanesulfonate ester makes it a versatile compound for various applications .
Properties
IUPAC Name |
[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methyl methanesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3S2/c1-18(14,15)16-6-11-13-10(7-17-11)8-4-2-3-5-9(8)12/h2-5,7H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WISYFJYKVHWOLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1=NC(=CS1)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001190612 | |
Record name | 2-Thiazolemethanol, 4-(2-chlorophenyl)-, 2-methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001190612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1050507-05-5 | |
Record name | 2-Thiazolemethanol, 4-(2-chlorophenyl)-, 2-methanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1050507-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiazolemethanol, 4-(2-chlorophenyl)-, 2-methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001190612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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